Diastovaricins II
描述
Diastovaricins II are ansamycin-class antibiotics first isolated from Streptomyces species by Hotta et al. in 1986 . These macrocyclic lactam compounds are structurally characterized by an aromatic moiety fused to a lactam ring, a hallmark of ansamycins. Diastovaricins II exhibit potent antibacterial activity, primarily targeting bacterial fatty acid synthesis in Escherichia coli .
属性
CAS 编号 |
102228-99-9 |
|---|---|
分子式 |
C44H52N2O12S |
分子量 |
833 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12E,14S,16E,20S,21S,22E,24Z,26E)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C44H52N2O12S/c1-22-12-10-8-9-11-13-34(51)46-37-41(55)30-19-27(6)40(54)36(35(30)42(56)43(37)59-21-31(44(57)58)45-28(7)47)39(53)26(5)18-25(4)38(52)24(3)15-17-29(48)16-14-23(2)33(50)20-32(22)49/h8-15,17-19,22,24-25,29,31-32,38,48-49,52,54H,16,20-21H2,1-7H3,(H,45,47)(H,46,51)(H,57,58)/b9-8-,12-10+,13-11+,17-15+,23-14+,26-18-/t22-,24-,25-,29-,31-,32-,38-/m0/s1 |
InChI 键 |
VEDOKYSBCNXSGP-FJKGIEQNSA-N |
SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
手性 SMILES |
C[C@H]1/C=C/C=C\C=C\C(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)/C(=C\[C@@H]([C@H]([C@H](/C=C/[C@H](C/C=C(/C(=O)C[C@@H]1O)\C)O)C)O)C)/C)O)C)SC[C@@H](C(=O)O)NC(=O)C |
规范 SMILES |
CC1C=CC=CC=CC(=O)NC2=C(C(=O)C3=C(C2=O)C=C(C(=C3C(=O)C(=CC(C(C(C=CC(CC=C(C(=O)CC1O)C)O)C)O)C)C)O)C)SCC(C(=O)O)NC(=O)C |
同义词 |
diastovaricin II diastovaricins II |
产品来源 |
United States |
相似化合物的比较
Comparison with Structurally and Functionally Similar Compounds
Structural and Functional Similarities
Diastovaricins II belong to the ansamycin family, sharing core structural features with compounds like naphthomycin C and naphthoquinomycin B (Table 1). These compounds all feature a macrocyclic lactam backbone but differ in substituents and biological targets.
Table 1: Comparative Analysis of Diastovaricins II and Related Ansamycins
Key Differences and Implications
Structural Variations: Diastovaricins II lack the naphthoquinone core present in naphthomycin C, which may reduce oxidative stress-related cytotoxicity . Compared to naphthoquinomycin B, Diastovaricins II feature a longer alkyl side chain, enhancing membrane permeability and potency against Gram-positive bacteria .
Mechanistic Divergence: While Diastovaricins II and naphthoquinomycin B both inhibit fatty acid synthesis, naphthomycin C targets RNA polymerase, limiting cross-resistance risks .
Production Yields :
Research Findings and Clinical Relevance
- Resistance Mitigation : The unique targeting of fatty acid synthesis reduces overlap with common resistance mechanisms associated with RNA polymerase inhibitors like naphthomycin C .
- Synthetic Challenges: The complex macrocyclic structure of Diastovaricins II complicates synthetic modification, unlike naphthoquinomycin B, which has been semi-synthetically optimized for stability .
常见问题
Q. What analytical techniques are most reliable for isolating and characterizing Diastovaricins II in complex biological matrices?
Methodological Answer: Use hyphenated techniques like LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) coupled with nuclear magnetic resonance (NMR) for structural elucidation. For isolation, preparative HPLC with diode-array detection (DAD) is recommended to monitor purity during fractionation. Validate reproducibility by comparing retention times and spectral data against synthetic standards, ensuring consistency across triplicate runs .
Q. How can researchers design experiments to assess the stability of Diastovaricins II under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies using a factorial design. Prepare buffer solutions at pH 2.0, 7.4, and 9.0, incubate Diastovaricins II at 25°C, 40°C, and 60°C, and sample at intervals (e.g., 0, 7, 14, 30 days). Quantify degradation products via UPLC-UV and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Include negative controls to rule out matrix interference .
Q. What criteria should guide the selection of in vitro assays for evaluating Diastovaricins II’s bioactivity?
Methodological Answer: Prioritize assays aligned with the compound’s hypothesized mechanism (e.g., enzyme inhibition, receptor binding). For cytotoxicity screening, use MTT assays on multiple cell lines (cancer vs. non-cancer) with doxorubicin as a positive control. Validate results with orthogonal methods (e.g., apoptosis markers via flow cytometry) to minimize false positives .
Advanced Research Questions
Q. How can contradictory data on Diastovaricins II’s pharmacokinetic properties across studies be systematically resolved?
Methodological Answer: Perform a meta-analysis using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Stratify studies by methodology (e.g., LC-MS vs. ELISA for plasma quantification) and apply sensitivity analysis. Reconcile discrepancies through in vivo cross-validation experiments with standardized protocols .
Q. What strategies optimize the development of structure-activity relationship (SAR) models for Diastovaricins II derivatives?
Methodological Answer: Use computational tools (e.g., molecular docking, QSAR) to predict key pharmacophores. Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variation) and test bioactivity in dose-response assays. Apply multivariate statistics (PCA or PLS regression) to correlate structural features with activity, ensuring at least three independent replicates per derivative .
Q. How should researchers address gaps in the mechanistic understanding of Diastovaricins II’s interaction with bacterial membranes?
Methodological Answer: Combine biophysical techniques:
- Fluorescence anisotropy to assess membrane fluidity changes.
- AFM or TEM for visualizing membrane disruption.
- Isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Validate findings using genetically modified bacterial strains lacking specific membrane proteins .
Methodological Frameworks
Q. What systematic approaches are recommended for reviewing conflicting literature on Diastovaricins II’s biosynthesis pathways?
Methodological Answer: Conduct a Cochrane-style review with inclusion/exclusion criteria (e.g., peer-reviewed studies using genomic or metabolomic evidence). Extract data into a standardized table (Table 1) comparing key enzymes, substrates, and yields. Use GRADE criteria to assess evidence quality and identify understudied pathways for targeted RNA-seq or CRISPR knockout studies .
Table 1 : Comparative Analysis of Biosynthesis Pathways in Selected Studies
| Study ID | Organism | Key Enzymes | Yield (mg/L) | Evidence Quality (GRADE) |
|---|---|---|---|---|
| S1 | Streptomyces sp. | P450 monooxygenase | 12.3 ± 1.2 | Moderate |
| S2 | Actinoplanes sp. | Non-ribosomal peptide synthase | 8.9 ± 0.7 | Low |
Q. How can secondary data from public repositories (e.g., ChEMBL, PubChem) be leveraged to generate hypotheses about Diastovaricins II’s off-target effects?
Methodological Answer: Curate datasets using SQL queries to filter compounds with ≥80% structural similarity to Diastovaricins II. Apply cheminformatics tools (e.g., SwissTargetPrediction) to identify putative targets. Validate predictions using in silico molecular dynamics simulations and cross-reference with adverse event databases (FAERS, Lareb) .
Ethical and Reproducibility Considerations
Q. What protocols ensure reproducibility in Diastovaricins II’s in vivo efficacy studies?
Methodological Answer: Adopt ARRIVE 2.0 guidelines for animal studies:
How can researchers formulate FINER (Feasible, Interesting, Novel, Ethical, Relevant) research questions for Diastovaricins II’s immunomodulatory effects?
Methodological Answer:
- Feasible : Pilot cytokine profiling using Luminex assays on PBMCs treated with sub-IC50 doses.
- Novel : Focus on understudied pathways (e.g., STING or NLRP3 inflammasome).
- Ethical : Use primary cells from consented donors (IRB-approved protocols).
Refine questions through Delphi consensus workshops with immunologists and pharmacologists .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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